
Cy3B amine (chloride)
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Overview
Description
Cy3B amine (chloride) is a fluorescent labeling reagent derived from the cyanine dye family, characterized by a primary amine functional group (-NH₂) that enables covalent conjugation to carboxyl-containing biomolecules (e.g., proteins, nucleic acids) via carbodiimide-mediated crosslinking (e.g., EDC chemistry) . The Cy3B fluorophore itself is an optimized variant of Cy3, featuring a rigidified heptamethine structure that enhances fluorescence quantum yield (QY) by ~50% compared to Cy3 (QY: 0.67 vs. 0.15 for Cy3) and significantly improved photostability . Its excitation/emission maxima at 560/571 nm make it ideal for applications requiring orange-red fluorescence, such as single-molecule imaging, Förster resonance energy transfer (FRET), and fluorescence-activated cell sorting (FACS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:
Preparation of Cy3B Monomers: Cy3B is linked to deoxyribose, the 5-position of thymine, or a hexynyl linker.
Solid-Phase Synthesis: The monomers are incorporated into oligonucleotides internally and at both termini using solid-phase synthesis techniques.
Industrial Production Methods
Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .
Chemical Reactions Analysis
Types of Reactions
Cy3B amine (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine functionality of Cy3B amine can react with carboxyl groups to form covalent bonds.
Amide Bond Formation: Post-synthetic labeling of oligonucleotides with Cy3B can be achieved through amide bond formation using N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Common reagents used in the reactions involving Cy3B amine (chloride) include:
N-hydroxysuccinimide (NHS) esters: Used for amide bond formation.
Carboxyl Groups: React with the amine functionality to form covalent bonds.
Major Products Formed
The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .
Scientific Research Applications
Cy3B amine chloride is a dye derivative of Cyanine 3 (Cy3) bearing an amine group and is a fluorescent dye with a fluorescence spectrum typically in the visible range . Cy3B has superior fluorescence properties compared to Cy3 and Cy5 analogues .
Case Studies
- Two-Color 3D-(d)STORM Imaging: CF®583R and CF®597R (structurally related dyes) have been used in high-quality two-color 3D-(d)STORM .
- Actin Cytoskeleton Imaging: CF®583R and CF®597R have demonstrated excellent quality imaging of the challenging structure of actin cytoskeletons .
- Mutation Detection: Cy3B Taqman probes, Scorpions and HyBeacons have been synthesized and used successfully in mutation detection . A dual Cy3B Molecular Beacon was synthesized and found to be superior to the corresponding Cy3B/DABCYL Beacon .
- Self-healing dyes: Self-healing dyes consist of a fluorescent dye and a photostabilizer . A direct correlation between triplet-state quenching and reduced photobleaching was observed directly in Cy5 conjugates using transient absorption spectroscopy (TAS) .
Data Table
The following table summarizes the applications of Cy3B amine (chloride) in scientific research:
Mechanism of Action
The mechanism of action of Cy3B amine (chloride) involves its ability to emit fluorescence upon excitation by a suitable light source. The rigid structure of Cy3B prevents photoisomerization, resulting in high fluorescence quantum yield and photostability . The compound can be bioconjugated to various biomolecules, allowing for the visualization and tracking of these molecules in biological samples .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorescence Properties
Cy3B amine (chloride) outperforms traditional cyanine dyes in brightness and stability. For example:
Property | Cy3B Amine (Chloride) | Cy3 | Cy5 | TMR |
---|---|---|---|---|
Excitation/Emission (nm) | 560/571 | 555/569 | 649/670 | 555/580 |
Quantum Yield (QY) | 0.67 | 0.15 | 0.28 | 0.35 |
Photostability (t½, hours) | >4 (under laser exposure) | ~1.5 | ~2.5 | ~1.0 |
pH Sensitivity | Stable (pH 4–10) | Sensitive below pH 6 | Stable (pH 4–10) | Sensitive below pH 7 |
Key Findings :
- Cy3B’s rigid structure minimizes non-radiative decay, enhancing QY .
- Cy3B-labeled DNA probes show 30–50% higher signal-to-noise ratios than Cy3 or Cy5 in FRET assays due to reduced dye-DNA interactions .
Chemical Reactivity and Bioconjugation
Cy3B amine (chloride) is specialized for amine-carboxyl conjugation, whereas other derivatives target distinct functional groups:
Dye | Reactive Group | Target | Applications |
---|---|---|---|
Cy3B amine (chloride) | -NH₂ | Carboxyl groups (EDC) | Protein labeling, surface functionalization |
Cy3B maleimide | Maleimide | Thiols (-SH) | Cysteine-tagged proteins, thiolated DNA |
Cy3 NHS ester | NHS ester | Primary amines (-NH₂) | Antibody labeling, amine-modified oligos |
Cy5 alkyne | Alkyne | Azides (click chemistry) | Bioorthogonal tagging |
Key Findings :
- Cy3B maleimide achieves >90% labeling efficiency for cysteine residues in proteins, outperforming Cy3 maleimide in stability .
- Cy3B’s amine group enables site-specific conjugation to carboxylated nanoparticles, reducing aggregation compared to NHS ester-based methods .
Performance in DNA Dynamics and Imaging
Cy3B’s reduced steric interference and rigid linkers make it superior for nucleic acid studies:
- DNA Sliding Assays : Cy3B-labeled pVIc peptides exhibit a diffusion constant (D₁) of 35.1 ± 0.8 M(bp²/s) at pH 7.4, ~35% higher than Cy3-labeled counterparts and double the value of TMR-labeled peptides .
- FRET Efficiency : In DNA hairpin assays, Cy3B/Cy5 pairs show 20% higher FRET efficiency than Cy3/Cy5 due to reduced dye stacking and quenching .
- Oligonucleotide Synthesis: Cy3B phosphoramidite monomers enable internal and terminal labeling during solid-phase DNA synthesis, unlike post-synthetic Cy3B conjugation methods .
Stability and Environmental Sensitivity
- pH Dependence : Cy3B maintains fluorescence intensity across pH 4–10, whereas Cy3 and TMR exhibit significant quenching below pH 6 .
- Thermal Stability : Cy3B-labeled oligonucleotides retain >90% fluorescence after 10 thermal cycles (20–95°C), compared to ~70% for Cy3 .
- Crowding Effects : In PEG-crowded buffers, Cy3B accelerates DNA hairpin closing rates by 40% compared to Cy3, attributed to reduced dye-DNA interactions .
Biological Activity
Cy3B amine (chloride), also known as Sulfo-Cy3 amine, is a fluorescent dye widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. Its unique photophysical properties and reactivity make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and molecular biology assays. This article provides a comprehensive overview of the biological activity of Cy3B amine, highlighting its synthesis, applications, and biological interactions based on diverse research findings.
Cy3B amine is characterized by its bright orange fluorescence and stability across a pH range of 4 to 10. It is a carbonyl-reactive building block that forms stable amide bonds with carboxylic groups in the presence of coupling agents like EDC or DCC. This reactivity allows for efficient conjugation to proteins and nucleic acids, enhancing their visibility in experimental settings .
Table 1: Key Properties of Cy3B Amine
Property | Value |
---|---|
Fluorescence Color | Orange |
Solubility | Water-soluble |
pH Stability Range | 4 to 10 |
Excitation Wavelength | 532 nm or 555 nm |
2. Photophysical Characteristics
Cy3B amine exhibits high fluorescence quantum yields compared to other cyanine dyes. It is less prone to photo-induced isomerization due to its rigid structure, which enhances fluorescence stability under various conditions. Studies have shown that Cy3B maintains its fluorescence even at elevated temperatures, making it suitable for high-resolution applications .
Fluorescence Quantum Yields Comparison
Dye | Quantum Yield |
---|---|
Cy3 | 0.15 |
Cy5 | 0.28 |
Cy3B | 0.5 |
3.1 Protein Labeling
Cy3B amine is extensively used for labeling proteins due to its strong fluorescence and low background interference compared to other dyes like TAMRA. Conjugates formed with antibodies or peptides allow for effective visualization in immunofluorescence assays .
3.2 Nucleic Acid Labeling
The dye can also be incorporated into oligonucleotides during solid-phase synthesis, enabling the creation of fluorescent probes for DNA and RNA detection. The incorporation of Cy3B into nucleic acids has been optimized through the development of phosphoramidite monomers, facilitating site-specific labeling .
4. Case Studies and Research Findings
Several studies have explored the biological activity and interactions of Cy3B amine in different contexts:
- Membrane Protein Dynamics : Research has indicated that fluorophores like Cy3 can influence the structure and dynamics of labeled membrane proteins. The interaction between the dye and lipid membranes can affect protein behavior, which is crucial for designing experiments involving membrane proteins .
- Sequence-Dependent Fluorescence : The fluorescence intensity of Cy3B-labeled oligonucleotides varies significantly depending on the nucleobase sequence. This property can be exploited in applications such as quantitative PCR or molecular beacon assays where sequence-specific detection is required .
Table 2: Sequence-Dependent Fluorescence Intensity
Sequence Type | Relative Fluorescence Intensity |
---|---|
Purine-rich (dG) | High |
Purine-rich (dA) | Moderate |
Pyrimidine-rich (dC) | Low |
Pyrimidine-rich (dT) | Moderate |
5. Conclusion
Cy3B amine (chloride) stands out as a versatile fluorescent dye with significant biological activity due to its stability, reactivity, and high quantum yield. Its applications in protein and nucleic acid labeling make it an essential tool in molecular biology and biochemistry research. Ongoing studies continue to elucidate its interactions within biological systems, further enhancing our understanding of its utility in various experimental contexts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Cy3B amine (chloride) in laboratory settings?
- Methodological Answer : Cy3B amine (chloride) synthesis typically involves nucleophilic substitution reactions between cyanine dye precursors and amine-reactive intermediates. Purification via reversed-phase HPLC or size-exclusion chromatography is critical to isolate the compound . Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify the amine group’s incorporation and chloride counterion presence. UV-Vis and fluorescence spectroscopy (e.g., λex/λem ~550/570 nm) confirm photophysical properties .
Q. How can researchers quantify Cy3B amine (chloride) concentration in solution while minimizing photobleaching artifacts?
- Methodological Answer : Use absorbance spectroscopy with a molar extinction coefficient (ε) specific to Cy3B (e.g., ε~150,000 M⁻¹cm⁻¹ at 550 nm). Prepare solutions in anhydrous DMSO to prevent hydrolysis, and measure absorbance immediately after dilution in buffer. For fluorescence-based quantification, employ a standard curve using known concentrations, ensuring measurements are taken under low-light conditions to reduce photodegradation .
Advanced Research Questions
Q. How can experimental design optimize Cy3B amine (chloride) labeling efficiency in biomolecular conjugates (e.g., proteins, peptides)?
- Methodological Answer : Optimize pH (7.5–9.0) to enhance amine reactivity while avoiding protein denaturation. Use a 5–10 molar excess of Cy3B amine (chloride) relative to target biomolecules, and incubate at 4°C for 12–16 hours to minimize nonspecific binding. Post-labeling, remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging or mass spectrometry .
Q. What strategies address contradictory data in Cy3B amine (chloride) fluorescence quenching studies across different experimental models?
- Methodological Answer : Contradictions may arise from solvent polarity, pH variations, or interactions with quenching agents (e.g., heavy metals). Control experiments should include:
- Standardizing buffer conditions (e.g., PBS vs. Tris-HCl).
- Testing for collisional vs. static quenching via Stern-Volmer plots.
- Validating instrument calibration with reference dyes (e.g., fluorescein).
Cross-referencing with alternative techniques like time-resolved fluorescence can resolve discrepancies .
Q. How do researchers troubleshoot Cy3B amine (chloride) stability issues during long-term imaging studies?
- Methodological Answer : Degradation often stems from oxidation or light exposure. Mitigate by:
- Storing aliquots in argon-purged, light-protected vials at -80°C.
- Adding antioxidants (e.g., 1–5 mM Trolox) to imaging buffers.
- Using oxygen-scavenging systems (e.g., glucose oxidase/catalase) for live-cell studies.
Monitor stability via periodic fluorescence intensity checks against a freshly prepared control .
Q. What comparative methodologies validate Cy3B amine (chloride) specificity in multiplexed imaging applications?
- Methodological Answer : To confirm specificity in multiplexed setups:
- Perform spectral unmixing using single-dye controls to account for crosstalk.
- Compare Cy3B’s performance with structurally similar dyes (e.g., Cy3, Cy5) in the same system.
- Utilize knockout or competition assays (e.g., excess free amine groups to block labeling).
Statistical tools like Pearson’s correlation coefficient can quantify colocalization accuracy .
Properties
Molecular Formula |
C37H47ClN4O5S |
---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
InChI Key |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Origin of Product |
United States |
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